molecular formula C13H14N2O3S B279099 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide

4-ethoxy-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B279099
M. Wt: 278.33 g/mol
InChI Key: OMJTYZGZLCBXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-pyridin-3-ylbenzenesulfonamide, also known as EPPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that contains both pyridine and benzene rings, making it a promising candidate for the development of new drugs targeting various diseases and disorders. In

Scientific Research Applications

4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase, which are involved in various disease processes. 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs targeting these diseases.

Mechanism Of Action

The mechanism of action of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of pH and ion transport in cells. It has also been shown to inhibit histone deacetylase, which is involved in the regulation of gene expression and plays a role in various disease processes.
Biochemical and Physiological Effects:
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase. These effects make 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide a promising candidate for the development of new drugs targeting various diseases and disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is that it is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. It also has a relatively simple chemical structure, which makes it easy to modify and optimize for specific applications. However, one of the limitations of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for the research and development of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide. One area of focus is the optimization of its chemical structure for specific applications. Another area of focus is the identification of its precise mechanism of action, which could lead to the development of more effective drugs targeting various diseases and disorders. Additionally, further research is needed to explore the safety and efficacy of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide in clinical trials, which could pave the way for its use in the treatment of various diseases and disorders.

Synthesis Methods

4-ethoxy-N-pyridin-3-ylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-chloropyridine with sodium ethoxide to form 3-ethoxypyridine. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide. The synthesis of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a relatively straightforward process and can be carried out in a laboratory setting with ease.

properties

Product Name

4-ethoxy-N-pyridin-3-ylbenzenesulfonamide

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

4-ethoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-2-18-12-5-7-13(8-6-12)19(16,17)15-11-4-3-9-14-10-11/h3-10,15H,2H2,1H3

InChI Key

OMJTYZGZLCBXTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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